Cas no 2172497-24-2 (2-amino-5-methylthiophene-3-sulfonamide)

2-amino-5-methylthiophene-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-amino-5-methylthiophene-3-sulfonamide
- 2172497-24-2
- EN300-1629588
-
- インチ: 1S/C5H8N2O2S2/c1-3-2-4(5(6)10-3)11(7,8)9/h2H,6H2,1H3,(H2,7,8,9)
- InChIKey: KQVHLDQWLUIBQV-UHFFFAOYSA-N
- ほほえんだ: S(C1=C(N)SC(C)=C1)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 192.00271985g/mol
- どういたいしつりょう: 192.00271985g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 123Ų
2-amino-5-methylthiophene-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1629588-0.1g |
2-amino-5-methylthiophene-3-sulfonamide |
2172497-24-2 | 0.1g |
$1371.0 | 2023-06-04 | ||
Enamine | EN300-1629588-1.0g |
2-amino-5-methylthiophene-3-sulfonamide |
2172497-24-2 | 1g |
$1557.0 | 2023-06-04 | ||
Enamine | EN300-1629588-2.5g |
2-amino-5-methylthiophene-3-sulfonamide |
2172497-24-2 | 2.5g |
$3051.0 | 2023-06-04 | ||
Enamine | EN300-1629588-5.0g |
2-amino-5-methylthiophene-3-sulfonamide |
2172497-24-2 | 5g |
$4517.0 | 2023-06-04 | ||
Enamine | EN300-1629588-50mg |
2-amino-5-methylthiophene-3-sulfonamide |
2172497-24-2 | 50mg |
$1308.0 | 2023-09-22 | ||
Enamine | EN300-1629588-250mg |
2-amino-5-methylthiophene-3-sulfonamide |
2172497-24-2 | 250mg |
$1432.0 | 2023-09-22 | ||
Enamine | EN300-1629588-0.5g |
2-amino-5-methylthiophene-3-sulfonamide |
2172497-24-2 | 0.5g |
$1495.0 | 2023-06-04 | ||
Enamine | EN300-1629588-10.0g |
2-amino-5-methylthiophene-3-sulfonamide |
2172497-24-2 | 10g |
$6697.0 | 2023-06-04 | ||
Enamine | EN300-1629588-10000mg |
2-amino-5-methylthiophene-3-sulfonamide |
2172497-24-2 | 10000mg |
$6697.0 | 2023-09-22 | ||
Enamine | EN300-1629588-1000mg |
2-amino-5-methylthiophene-3-sulfonamide |
2172497-24-2 | 1000mg |
$1557.0 | 2023-09-22 |
2-amino-5-methylthiophene-3-sulfonamide 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
2-amino-5-methylthiophene-3-sulfonamideに関する追加情報
Research Brief on 2-amino-5-methylthiophene-3-sulfonamide (CAS: 2172497-24-2): Recent Advances and Applications
2-amino-5-methylthiophene-3-sulfonamide (CAS: 2172497-24-2) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of enzyme inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
A recent study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 2-amino-5-methylthiophene-3-sulfonamide on carbonic anhydrase isoforms, a family of enzymes implicated in various physiological and pathological processes. The study demonstrated that this compound exhibits selective inhibition against specific isoforms, suggesting its potential as a lead compound for the development of targeted therapies for conditions such as glaucoma and cancer. The researchers utilized molecular docking and kinetic assays to elucidate the binding interactions and inhibitory mechanisms, providing valuable insights for further optimization.
In another study, 2-amino-5-methylthiophene-3-sulfonamide was evaluated for its antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria. The results indicated moderate to strong activity against several clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study also explored the compound's synergistic effects with existing antibiotics, revealing potential for combination therapies to combat antibiotic resistance. These findings underscore the versatility of 2-amino-5-methylthiophene-3-sulfonamide as a scaffold for antimicrobial drug development.
Beyond its biological activities, recent advancements in synthetic methodologies have facilitated the efficient production of 2-amino-5-methylthiophene-3-sulfonamide and its derivatives. A novel one-pot synthesis approach was reported in Organic Letters, which significantly improved yield and reduced reaction time compared to traditional methods. This innovation is expected to accelerate the exploration of structure-activity relationships (SAR) and the discovery of new analogs with enhanced pharmacological profiles.
In conclusion, 2-amino-5-methylthiophene-3-sulfonamide (CAS: 2172497-24-2) represents a promising compound with diverse applications in medicinal chemistry. Its selective enzyme inhibition, antimicrobial properties, and improved synthetic accessibility position it as a valuable candidate for further research and development. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models to advance its translation into clinical applications.
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